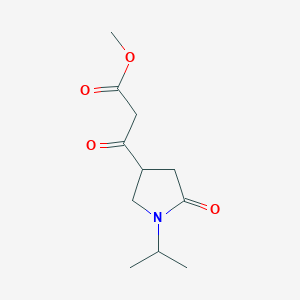
Methyl 3-(1-isopropyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(1-isopropyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(1-isopropyl-5-oxopyrrolidin-3-yl)-3-oxopropanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H17N1O4
- Molecular Weight : 239.27 g/mol
- CAS Number : 1539946-20-7
The compound features a pyrrolidine ring, which is known for its role in various biological activities, including neuroprotective and anti-inflammatory effects.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Enzyme Inhibition : It has been identified as a potential inhibitor of phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, thereby enhancing various physiological responses .
- Antiviral Activity : Studies have shown that derivatives of compounds similar to this compound exhibit inhibitory effects on HIV integrase, suggesting potential applications in antiviral therapies .
Pharmacological Effects
The compound has demonstrated several pharmacological effects in vitro and in vivo:
- Neuroprotective Effects : The presence of the pyrrolidine moiety suggests neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Activity : Preliminary studies indicate that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
In Vitro Studies
A study investigating the enzyme inhibition properties of related compounds found that certain derivatives showed significant PDE inhibition, leading to enhanced cellular signaling and potential therapeutic benefits in conditions like asthma and cardiovascular diseases .
In Vivo Studies
In animal models, the administration of this compound resulted in reduced inflammation markers and improved neurological outcomes, supporting its potential as a treatment for conditions such as multiple sclerosis or Alzheimer's disease .
Comparative Analysis
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 3-oxo-3-(5-oxo-1-propan-2-ylpyrrolidin-3-yl)propanoate |
InChI |
InChI=1S/C11H17NO4/c1-7(2)12-6-8(4-10(12)14)9(13)5-11(15)16-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
DZXCVIYFUOZQRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















